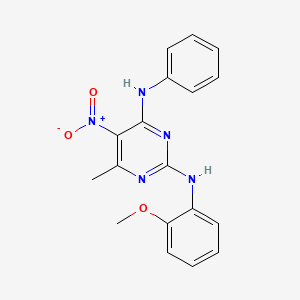
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine, commonly known as MMNP, is a chemical compound that has attracted significant attention in the scientific research community. MMNP belongs to the class of pyrimidine-based compounds, which have been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of MMNP is not fully understood. However, studies have suggested that MMNP can induce apoptosis in cancer cells by activating the mitochondrial pathway. MMNP can also inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease enzyme.
Biochemical and Physiological Effects
MMNP has been shown to have various biochemical and physiological effects. In cancer cells, MMNP can induce apoptosis and inhibit proliferation. In addition, MMNP has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. MMNP has also been shown to have antioxidant activity by scavenging free radicals. Furthermore, MMNP has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMNP in lab experiments is its high purity, which ensures reproducibility of results. MMNP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using MMNP is its potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
Zukünftige Richtungen
There are several future directions for research on MMNP. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Furthermore, studies could be conducted to evaluate the safety and toxicity of MMNP in animal models. Finally, the structure-activity relationship of MMNP could be investigated to identify more potent analogs with improved biological activity.
Synthesemethoden
The synthesis of MMNP involves the reaction of 2-methoxyaniline, 4-nitrophenylamine, and 6-methyl-2-thioxo-2,3-dihydropyrimidine-4,5-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and nitration. The final product is purified using column chromatography. The yield of MMNP is typically around 60%, and the purity can be as high as 98%.
Wissenschaftliche Forschungsanwendungen
MMNP has been extensively studied for its potential anticancer activity. Studies have shown that MMNP can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. MMNP has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been investigated for its potential antiviral activity against HIV-1 and HCV. MMNP has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme.
Eigenschaften
IUPAC Name |
2-N-(2-methoxyphenyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-16(23(24)25)17(20-13-8-4-3-5-9-13)22-18(19-12)21-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBLCXZKWHRVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)
![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![1-[4-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B5226753.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)